1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine
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Overview
Description
1-(Bicyclo[111]pentan-1-yl)-4-phenylpiperidine is a compound that features a unique bicyclo[111]pentane core, which is known for its high ring strain and three-dimensional structure
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the bicyclo[1.1.1]pentane core, although specific conditions and reagents vary.
Substitution: Substitution reactions, particularly at the bridgehead positions, are well-documented.
Major products from these reactions include cyclobutanone derivatives and α,β-unsaturated ketones .
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate various biological pathways, including those involved in metabolic processes and receptor binding .
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine is compared with other similar compounds such as:
Bicyclo[1.1.1]pentane: Known for its high ring strain and use as a bioisostere for phenyl rings.
[1.1.1]Propellane: Used as a precursor for various bicyclo[1.1.1]pentane derivatives.
Cyclobutanone derivatives: Formed through the oxidation of bicyclo[1.1.1]pentane compounds.
The uniqueness of this compound lies in its ability to enhance the physicochemical properties of drug candidates, making it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C16H21N |
---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-4-phenylpiperidine |
InChI |
InChI=1S/C16H21N/c1-2-4-14(5-3-1)15-6-8-17(9-7-15)16-10-13(11-16)12-16/h1-5,13,15H,6-12H2 |
InChI Key |
WUMQZYNSOFXTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C34CC(C3)C4 |
Origin of Product |
United States |
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